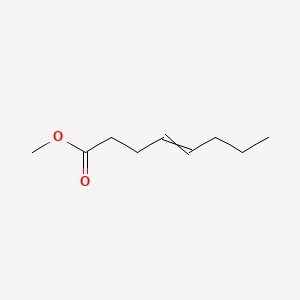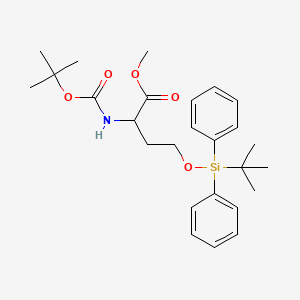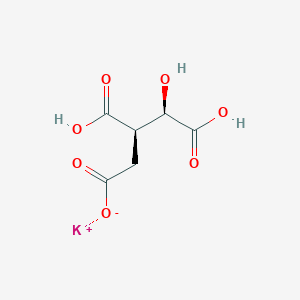![molecular formula C15H19ClO4S B13816482 Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate CAS No. 41022-14-4](/img/structure/B13816482.png)
Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a chlorophenyl group, and an ethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate typically involves the reaction of 3-chlorophenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethanethiol to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification of the final product is typically achieved through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(4-chlorophenyl)propanoate: Similar structure but with a different position of the chlorine atom.
Ethyl 3-(3-chlorophenyl)-3-(2-formyl-1H-pyrrol-1-yl)propanoate: Contains an additional pyrrole ring.
Propanoic acid, 3-chloro-, ethyl ester: Lacks the ethoxy and oxoethylthio groups.
Uniqueness
Ethyl 3-(1-(3-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate is unique due to the presence of the ethoxy and oxoethylthio groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
41022-14-4 |
|---|---|
Molekularformel |
C15H19ClO4S |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
ethyl 3-[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C15H19ClO4S/c1-3-19-13(17)8-9-21-14(15(18)20-4-2)11-6-5-7-12(16)10-11/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
MKTDRUHLXDLEGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCSC(C1=CC(=CC=C1)Cl)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



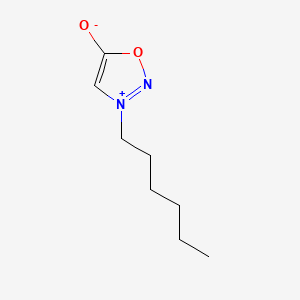
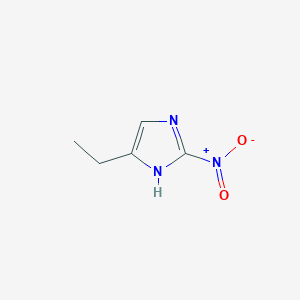
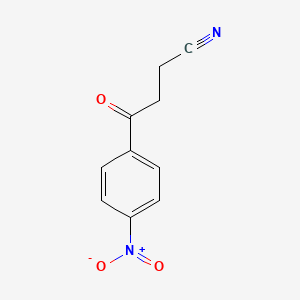
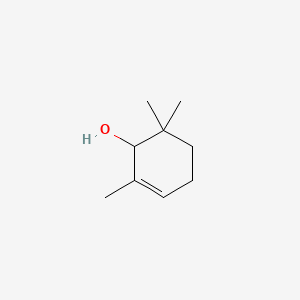
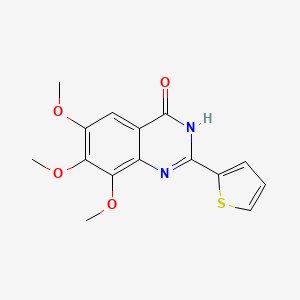
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
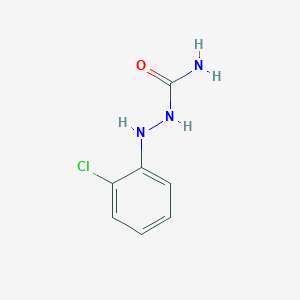
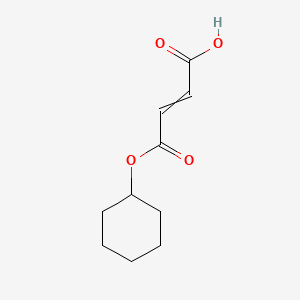
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
